molecular formula C16H19F3N2O3 B284626 N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

カタログ番号: B284626
分子量: 344.33 g/mol
InChIキー: BKCHIACLMAWUSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, commonly known as CFTR inhibitor, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR plays a crucial role in regulating chloride ion transport across epithelial cells in various organs, including the lungs, pancreas, and intestines. Dysfunctional CFTR leads to the development of cystic fibrosis, a genetic disorder that affects approximately 70,000 people worldwide.

作用機序

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor acts as a competitive antagonist of this compound, binding to the cytoplasmic side of the protein and blocking chloride ion transport. It has been shown to inhibit both the open and closed states of this compound, suggesting that it can interfere with multiple steps in the ion transport cycle. This compound inhibitor has also been shown to reduce the stability of this compound protein, leading to its degradation and decreased expression on the cell surface.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects on cells and tissues. It can reduce the level of intracellular cyclic adenosine monophosphate (cAMP), a key regulator of this compound activity, by inhibiting the activity of adenylate cyclase. This compound inhibitor has also been shown to increase the level of reactive oxygen species (ROS) in airway epithelial cells, leading to oxidative stress and inflammation. Moreover, this compound inhibitor has been shown to reduce the secretion of mucins, the main components of mucus, in airway epithelial cells.

実験室実験の利点と制限

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. This compound inhibitor has also been shown to be specific for this compound, with minimal off-target effects on other ion channels or transporters. However, this compound inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, leading to cell death and reduced viability. This compound inhibitor can also interfere with other cellular processes, such as cell proliferation and apoptosis, making it challenging to interpret experimental results.

将来の方向性

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has opened up many avenues for future research into this compound function and regulation. One future direction is to investigate the structural basis of this compound inhibition by this compound inhibitor, using techniques such as X-ray crystallography and cryo-electron microscopy. Another future direction is to develop more potent and selective this compound inhibitors, which can be used as therapeutic agents for cystic fibrosis and other this compound-related diseases. Moreover, future research can explore the role of this compound inhibitor in modulating other cellular processes, such as inflammation and oxidative stress, which are implicated in various diseases.

合成法

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor is a synthetic compound that can be prepared through a multistep process. The first step involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole with methylamine to form N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide. The second step involves the reaction of N-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxamide with cyclohexylisocyanate to form this compound. The final product is obtained after purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

科学的研究の応用

N-cyclohexyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea inhibitor has been widely used in scientific research to study the function and regulation of this compound. It has been shown to inhibit this compound-mediated chloride ion transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. This compound inhibitor has also been used to investigate the role of this compound in various physiological processes, such as mucociliary clearance, pancreatic bicarbonate secretion, and intestinal fluid secretion. Moreover, this compound inhibitor has been used to screen potential therapeutic compounds for cystic fibrosis and other this compound-related diseases.

特性

分子式

C16H19F3N2O3

分子量

344.33 g/mol

IUPAC名

1-cyclohexyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C16H19F3N2O3/c1-21(11-7-3-2-4-8-11)14(22)20-16(15(17,18)19)23-12-9-5-6-10-13(12)24-16/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,22)

InChIキー

BKCHIACLMAWUSO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

正規SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。